molecular formula C10H7ClN2O3 B11871472 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Cat. No.: B11871472
M. Wt: 238.63 g/mol
InChI Key: ZHOGWGBMIZNFQR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a chemical compound with the molecular formula C10H7ClN2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a quinazoline core with a chloro and oxo substituent, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14)

InChI Key

ZHOGWGBMIZNFQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl

Origin of Product

United States

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